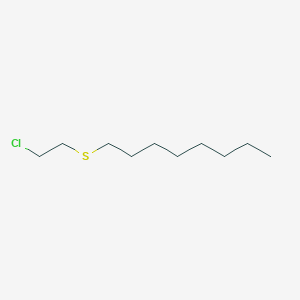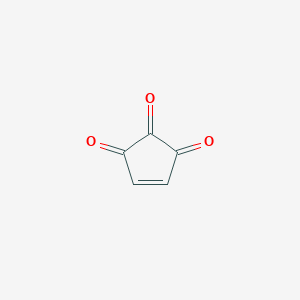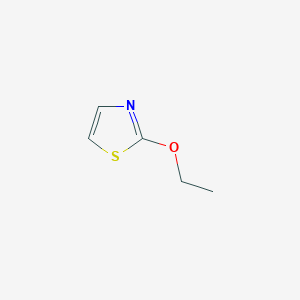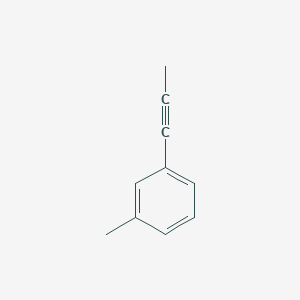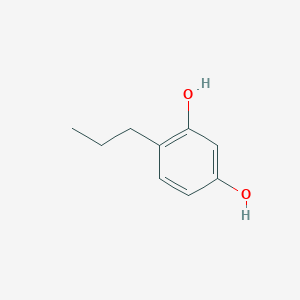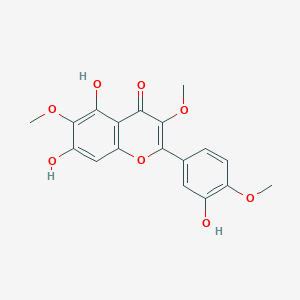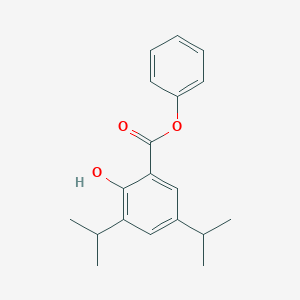
Phenyl 3,5-diisopropylsalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3,5-diisopropylsalicylate, commonly known as DPIPS, is a chemical compound that has gained significant attention in the field of scientific research. DPIPS is a salicylate derivative that has been synthesized and studied for its potential applications in various fields, including biomedical research.
科学的研究の応用
DPIPS has been studied for its potential applications in various fields of scientific research. One of the primary applications of DPIPS is as a fluorescent probe for the detection of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease. DPIPS has been shown to bind to Aβ fibrils and emit a strong fluorescent signal, making it a promising tool for the early detection and diagnosis of Alzheimer's disease.
DPIPS has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of DPIPS is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction may result in changes in the conformation and function of the biomolecules, leading to the observed biological effects of DPIPS.
生化学的および生理学的効果
DPIPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases, such as arthritis.
DPIPS has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of DPIPS is its high solubility in organic solvents, which makes it easy to handle in lab experiments. DPIPS also has a high fluorescent quantum yield, which makes it a sensitive probe for the detection of biomolecules.
One of the limitations of DPIPS is its potential toxicity, which may limit its use in certain applications. DPIPS may also have limited stability under certain conditions, which may affect its performance in lab experiments.
将来の方向性
There are several future directions for the study of DPIPS. One direction is the development of new fluorescent probes based on the structure of DPIPS for the detection of other biomolecules. Another direction is the optimization of the synthesis method of DPIPS to improve its yield and purity. Additionally, the potential applications of DPIPS in the treatment of other diseases, such as cancer and neurodegenerative diseases, could be further explored.
Conclusion
In conclusion, DPIPS is a salicylate derivative that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biomedical research. DPIPS has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in the detection of amyloid beta fibrils and cancer research. Despite its potential benefits, DPIPS also has limitations, such as potential toxicity and limited stability. Future research on DPIPS should focus on the development of new fluorescent probes and the optimization of its synthesis method, as well as exploring its potential applications in the treatment of other diseases.
合成法
DPIPS can be synthesized through a reaction between salicylic acid and 3,5-diisopropylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields DPIPS as a white crystalline solid with a melting point of 124-125°C.
特性
CAS番号 |
16881-60-0 |
|---|---|
製品名 |
Phenyl 3,5-diisopropylsalicylate |
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
InChIキー |
YYEAGXUACASJES-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
その他のCAS番号 |
16881-60-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




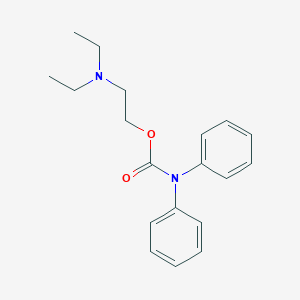
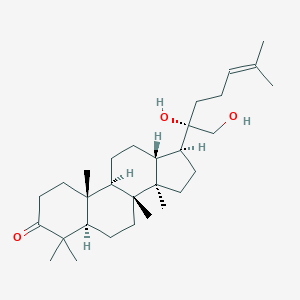
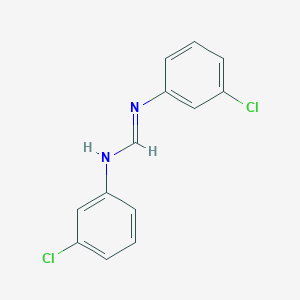
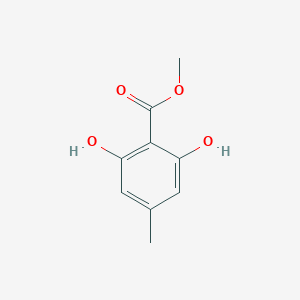
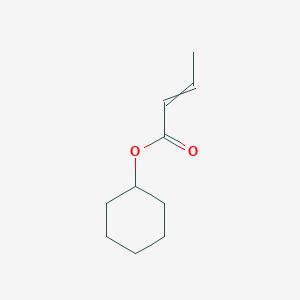
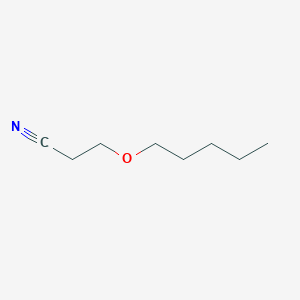
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
